4-[(Anthracen-9-YL)methyl]pyridine
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Overview
Description
4-[(Anthracen-9-YL)methyl]pyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety. This compound is known for its intriguing photophysical properties and chemical stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Anthracen-9-YL)methyl]pyridine can be synthesized through a Suzuki–Miyaura cross-coupling reaction. This involves the reaction of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes scaling up the Suzuki–Miyaura reaction and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Anthracen-9-YL)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(Anthracen-9-YL)methyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Anthracen-9-YL)methyl]pyridine involves its ability to interact with various molecular targets through its anthracene and pyridine moieties. The anthracene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding . These interactions enable the compound to function effectively in fluorescent sensing and other applications .
Comparison with Similar Compounds
Similar Compounds
4-(Anthracen-9-yl)pyridine: Similar structure but lacks the methyl group on the pyridine ring.
9,10-Distyrylanthracene: Contains two styryl groups instead of a pyridine ring.
Di-9,10-(pyridine-4-yl)-anthracene: Features two pyridine rings attached to the anthracene moiety.
Uniqueness
4-[(Anthracen-9-YL)methyl]pyridine is unique due to its combination of the anthracene and pyridine moieties, which confer distinct photophysical properties and chemical reactivity. This makes it particularly useful in applications requiring fluorescence and coordination chemistry .
Properties
CAS No. |
138858-85-2 |
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Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethyl)pyridine |
InChI |
InChI=1S/C20H15N/c1-3-7-18-16(5-1)14-17-6-2-4-8-19(17)20(18)13-15-9-11-21-12-10-15/h1-12,14H,13H2 |
InChI Key |
WQTGWMRKNAJEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=CC=NC=C4 |
Origin of Product |
United States |
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